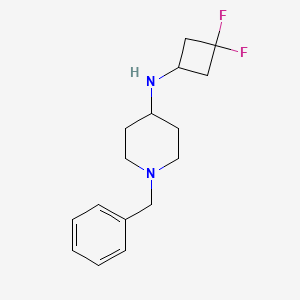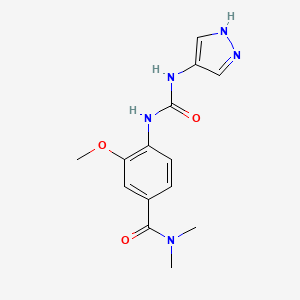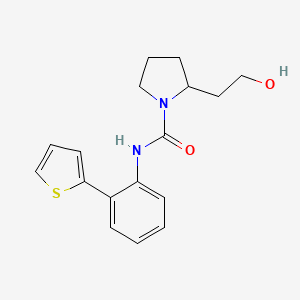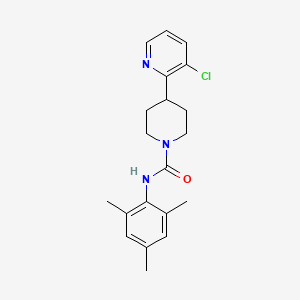![molecular formula C18H20F3N3O2S B6973097 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973097.png)
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide is a novel compound that has garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of the Thiazole Ring: : Starting with the appropriate amines and thiourea derivatives, the thiazole ring is formed through cyclization reactions.
Attachment of the Phenyl Group: : Using Friedel-Crafts alkylation, the phenyl group with the trifluoromethyl substituent is introduced.
Formation of the Pyrrolidine Ring: : Through a series of cyclization reactions involving amines and diethyl malonate, the pyrrolidine ring is constructed.
Hydroxyethyl Substitution:
Industrial Production Methods
Industrial-scale production typically involves optimization of the reaction conditions to maximize yield and purity. This includes temperature control, solvent choice, and reaction time management. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Conversion of alcohol groups to aldehydes or carboxylic acids.
Reduction: : Reduction of any carbonyl groups to alcohols.
Substitution: : Nucleophilic substitutions at various reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines, and other nucleophilic entities under basic or acidic conditions.
Major Products
Oxidation Products: : Corresponding aldehydes and carboxylic acids.
Reduction Products: : Secondary and tertiary alcohols.
Substitution Products: : Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its functional groups.
Biology
It serves as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine
It has potential as a therapeutic agent in treating diseases due to its unique structure and reactivity.
Industry
In the industrial context, it is employed in the manufacture of specialized materials and coatings, thanks to its stability and reactive functional groups.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the application. In medicinal contexts, it typically interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity to biological targets, making it a crucial component of the compound's mechanism.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. Similar compounds include:
2-(2-hydroxyethyl)-N-[5-phenyl-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
2-(2-hydroxyethyl)-N-[5-[[4-(methyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide
These analogs lack the trifluoromethyl group and thus may have different pharmacokinetic properties and binding affinities.
Conclusion
This compound is a compound of great interest due to its unique structure and diverse applications. Its synthesis, reactions, and mechanisms of action make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)10-15-11-22-16(27-15)23-17(26)24-8-1-2-14(24)7-9-25/h3-6,11,14,25H,1-2,7-10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWXUJIVZQSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6973016.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide](/img/structure/B6973034.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B6973041.png)

![3,5-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B6973051.png)
![N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide](/img/structure/B6973054.png)
![Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B6973065.png)
![2-Methyl-4-[1-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]piperidin-3-yl]pyrimidine](/img/structure/B6973066.png)


![N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973115.png)
![2-(4-cyclobutyl-6-methyl-1,4-diazepan-1-yl)-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6973121.png)

